Cas no 7021-46-7 (5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one)

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-amino-2,4,6-cycloheptatriene-1-one
- 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one
- 2,4,6-CYCLOHEPTATRIEN-1-ONE,5-AMINO-2-HYDROXY
- 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one
- 5-amino-2-hydroxytropone
- 5-aminotopolone
- 5-Amino-tropolon
- 5-amino-tropolone
- VII tropolone
- NSC102877
- Z1203578162
- SCHEMBL916337
- AKOS006340973
- 5-amino-2-hydroxy-2,4,6 -cycloheptatrien-1-one
- F9994-0566
- BRN 1524779
- EN300-658853
- 7021-46-7
- NSC 102877
- 5-amino-2-hydroxy-2,4,6-cycloheptatriene-1-one
- 2,4,6-CYCLOHEPTATRIEN-1-ONE, 5-AMINO-2-HYDROXY-
- 5-Aminotropolone
- DTXSID90990446
- NSC-102877
- tropolone, 5-amino-
-
- インチ: InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)
- InChIKey: SJJUTRFFONLOHZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=O)C(=CC=C1N)O
計算された属性
- せいみつぶんしりょう: 137.04800
- どういたいしつりょう: 137.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.2528 (rough estimate)
- ゆうかいてん: 177.25°C
- ふってん: 251.96°C (rough estimate)
- フラッシュポイント: 112.5°C
- 屈折率: 1.5030 (estimate)
- PSA: 63.32000
- LogP: 0.91580
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658853-1.0g |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 1.0g |
$914.0 | 2023-07-08 | |
Life Chemicals | F9994-0566-5g |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 5g |
$2640.0 | 2023-09-05 | |
Enamine | EN300-658853-0.25g |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 0.25g |
$452.0 | 2023-07-08 | |
Enamine | EN300-658853-5.0g |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 5.0g |
$2650.0 | 2023-07-08 | |
Enamine | EN300-658853-0.1g |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 0.1g |
$317.0 | 2023-07-08 | |
Life Chemicals | F9994-0566-2.5g |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 2.5g |
$1760.0 | 2023-09-05 | |
Life Chemicals | F9994-0566-0.5g |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 0.5g |
$640.0 | 2023-09-05 | |
1PlusChem | 1P00FT85-500mg |
2-Hydroxy-5-amino-2,4,6-cycloheptatriene-1-one |
7021-46-7 | 95% | 500mg |
$944.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141929-100mg |
5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 97% | 100mg |
¥2861.00 | 2024-05-03 | |
A2B Chem LLC | AH36917-1g |
5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
7021-46-7 | 95% | 1g |
$998.00 | 2024-04-19 |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-oneに関する追加情報
Comprehensive Analysis of 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one (CAS No. 7021-46-7): Properties, Applications, and Research Insights
The compound 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one (CAS No. 7021-46-7) is a unique seven-membered cyclic structure featuring both amino and hydroxyl functional groups. Its molecular formula, C7H7NO2, highlights its potential as a versatile intermediate in organic synthesis. Researchers have increasingly focused on this compound due to its intriguing electronic properties and photochemical behavior, which make it relevant for applications in material science and pharmaceutical research.
Recent studies emphasize the compound's role in advanced organic frameworks, particularly in the design of fluorescent probes and nonlinear optical materials. Its conjugated system, characterized by alternating double bonds, contributes to its UV-visible absorption characteristics, a topic frequently searched in academic databases. The presence of both electron-donating (-NH2) and electron-withdrawing (-OH) groups creates a push-pull effect, enhancing its utility in molecular electronics.
From a synthetic perspective, 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one is often prepared via cyclization reactions of substituted heptatrienes or through oxidative amination protocols. Its stability under ambient conditions has been a subject of discussion in chemical forums, with users frequently inquiring about its storage recommendations and solubility profiles. Experimental data suggest moderate solubility in polar aprotic solvents like DMSO, while remaining stable in acidic and neutral aqueous solutions.
In the context of green chemistry, this compound has garnered attention for its potential as a biodegradable intermediate. Environmental scientists have explored its degradation pathways, aligning with the growing demand for eco-friendly chemicals—a trending topic in sustainable research. Computational studies using DFT calculations have further elucidated its tautomeric equilibria, addressing common queries about its isomeric forms in different solvents.
The pharmacological relevance of CAS 7021-46-7 lies in its structural similarity to bioactive tropolone derivatives. Although not directly classified as a drug candidate, its scaffold has inspired the development of enzyme inhibitors, particularly those targeting metalloenzymes. This connection to medicinal chemistry frequently appears in literature searches, with researchers investigating its chelation properties toward transition metals.
Analytical characterization of this compound typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and IR spectroscopy. The distinctive carbonyl stretching frequency near 1650 cm-1 and amino group vibrations provide signature peaks for identification—a practical detail often sought in laboratory protocols. Recent advancements in hyphenated techniques like LC-MS have improved its detection in complex matrices.
Industrial applications of 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one remain exploratory, with patents disclosing its use in specialty coatings and photoresist formulations. The compound's ability to undergo electrocyclic reactions makes it valuable for creating functional polymers, a subject gaining traction in materials science communities. Manufacturers often inquire about its bulk synthesis scalability, reflecting commercial interest.
Emerging research directions include the compound's potential in supramolecular chemistry, where its planar structure facilitates π-stacking interactions. This aligns with current scientific trends exploring host-guest systems for sensor development. Additionally, its redox-active behavior has prompted investigations into energy storage applications, particularly in organic batteries—a hot topic in renewable energy discussions.
Safety assessments indicate that 7021-46-7 requires standard laboratory precautions, with no extreme hazards reported in major chemical safety databases. Proper handling includes the use of personal protective equipment (PPE), a routine consideration emphasized in industrial hygiene guidelines. The compound's thermal stability has been confirmed up to 200°C, making it suitable for various process conditions.
Future prospects for this compound involve its integration into multicomponent reactions for constructing complex heterocycles—a strategy popular in diversity-oriented synthesis. As synthetic methodologies advance, particularly in catalysis and flow chemistry, the accessibility of 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one derivatives is expected to expand, opening new avenues in chemical innovation.
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